![molecular formula C7H14N2O2S B14391800 N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine CAS No. 89589-01-5](/img/structure/B14391800.png)
N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine is a complex organic compound that features a unique combination of functional groups, including an oxime, a sulfanyl group, and a hydroxylamine moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone to form an oximeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfanyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine involves its ability to form stable intermediates with various biological molecules. The oxime group can interact with carbonyl compounds, while the sulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyamine: Similar in structure but lacks the sulfanyl group.
Hydroxylamine: Contains the hydroxylamine moiety but lacks the oxime and sulfanyl groups.
Thiosemicarbazide: Contains a sulfanyl group but differs in the rest of the structure.
Uniqueness
The presence of both an oxime and a sulfanyl group allows for diverse chemical transformations and interactions .
Propriétés
Numéro CAS |
89589-01-5 |
|---|---|
Formule moléculaire |
C7H14N2O2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
N-[2-(2-methoxyiminoethylsulfanyl)-2-methylpropylidene]hydroxylamine |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,6-8-10)12-5-4-9-11-3/h4,6,10H,5H2,1-3H3 |
Clé InChI |
BVOSBUSDRMZBPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=NO)SCC=NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
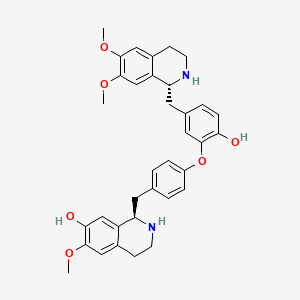
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)

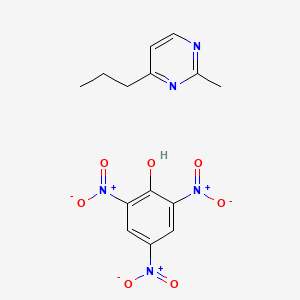
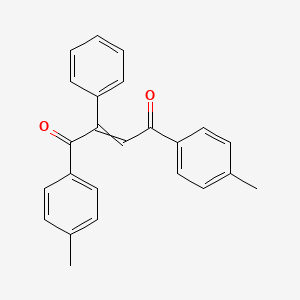
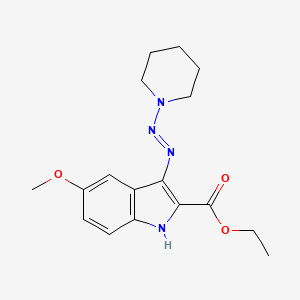
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)
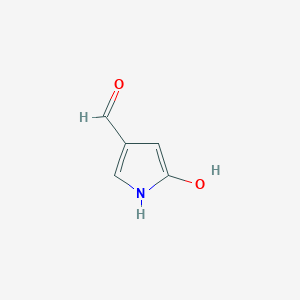
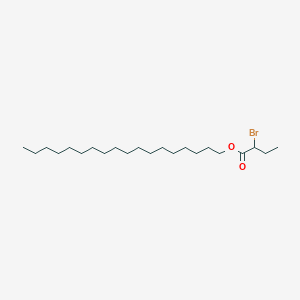
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
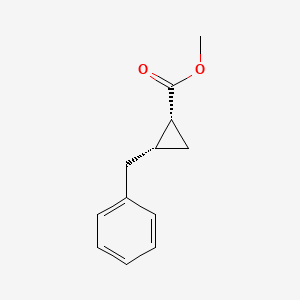
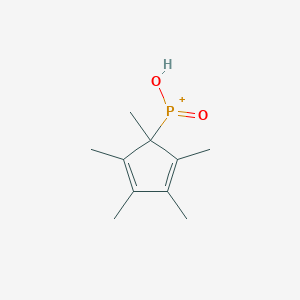
![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
